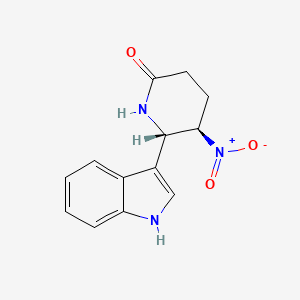
(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one is a complex organic compound featuring an indole moiety attached to a nitropiperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a nitropiperidinone precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require Lewis acids or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The nitro group may also play a role in the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R,6S)-6-(1H-Indol-3-yl)-5-nitropiperidin-2-one: shares similarities with other indole derivatives and nitropiperidinone compounds.
Indole-3-carbinol: Known for its anticancer properties.
5-Nitroindole: Used in organic synthesis and medicinal chemistry.
Properties
CAS No. |
61298-33-7 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(5R,6S)-6-(1H-indol-3-yl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C13H13N3O3/c17-12-6-5-11(16(18)19)13(15-12)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,11,13-14H,5-6H2,(H,15,17)/t11-,13+/m1/s1 |
InChI Key |
DXLCPMHCXGLSGL-YPMHNXCESA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















